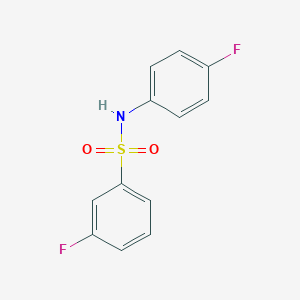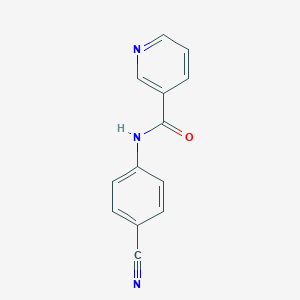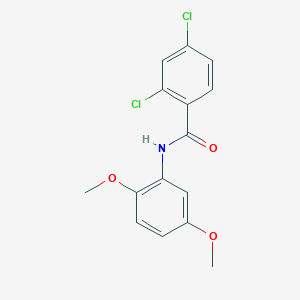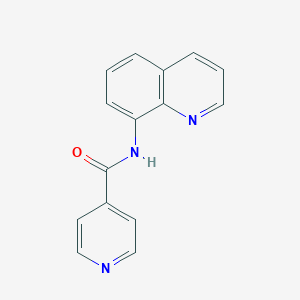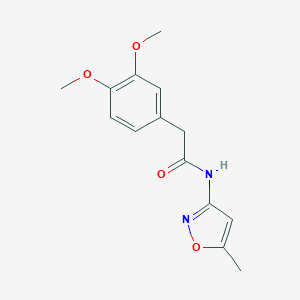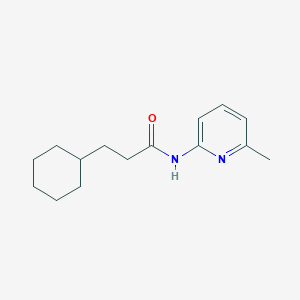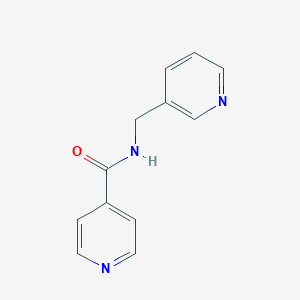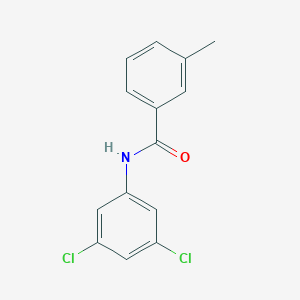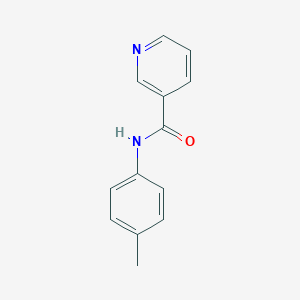
N-(4-methylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)pyridine-3-carboxamide, commonly known as 4-MePPCA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential to act as an inhibitor of the protein kinase CK2, which plays a crucial role in regulating various cellular processes.
Wirkmechanismus
The mechanism of action of 4-MePPCA involves its ability to inhibit the protein kinase CK2. CK2 is a ubiquitous protein kinase that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, 4-MePPCA can disrupt these cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, 4-MePPCA has been found to have other biochemical and physiological effects. It has been shown to induce autophagy, a process by which cells break down and recycle their own components. This may be useful in treating diseases such as neurodegenerative disorders, where autophagy is impaired. 4-MePPCA has also been found to have antioxidant properties, which may be useful in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-MePPCA for lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on cellular processes without the interference of other protein kinases. However, one limitation of 4-MePPCA is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-MePPCA. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 4-MePPCA. Another area of interest is the investigation of the potential therapeutic applications of 4-MePPCA in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-MePPCA and its effects on cellular processes.
Synthesemethoden
The synthesis of 4-MePPCA involves the reaction of 4-methylphenylhydrazine with 3-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 4-MePPCA.
Wissenschaftliche Forschungsanwendungen
4-MePPCA has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 4-MePPCA has been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
N-(4-methylphenyl)pyridine-3-carboxamide |
|---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
N-(4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O/c1-10-4-6-12(7-5-10)15-13(16)11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16) |
InChI-Schlüssel |
ASDNYPJFMDMYPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



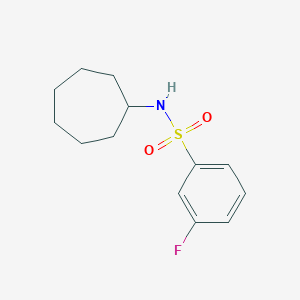
![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)
